5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate
Description
5-Bromo-2-(trifluoromethoxy)phenyl isothiocyanate is a halogenated aromatic compound featuring a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position of the phenyl ring. Its molecular formula is C₈H₃BrF₃NOS, with a molecular weight of 298.08 g/mol (estimated). This compound is primarily utilized in organic synthesis as a key intermediate for generating bioactive molecules, such as thiazolidine derivatives with anti-proliferative activity against cancer cell lines like MCF7 . Its synthesis involves functionalization of brominated trifluoromethoxybenzene precursors, often via lithiation or substitution reactions .
Properties
Molecular Formula |
C8H3BrF3NOS |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
4-bromo-2-isothiocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H |
InChI Key |
JJTIMTFACMHUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Dithiocarbamate Intermediate
This method involves the formation of a dithiocarbamate intermediate from an aromatic amine, followed by desulfurization to yield the isothiocyanate. The process is advantageous due to its straightforwardness, high yields, and environmental friendliness.
- Starting Material: 5-Bromo-2-(trifluoromethoxy)aniline (or a suitable precursor with amino functionality at the phenyl ring).
Formation of Dithiocarbamate:
React the aromatic amine with carbon disulfide (CS₂) in the presence of an inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or mixed solvents.- Reaction conditions: Room temperature to mild heating; aqueous medium is preferred for eco-friendliness.
- Reaction equation:
$$
\text{Ar-NH}2 + \text{CS}2 + \text{Base} \rightarrow \text{Ar-NH-C(S)S}^-
$$
Desulfurization to Isothiocyanate:
The dithiocarbamate salt is then treated with a desulfurizing agent such as triphosgene (TCT) or thiocarbonyl fluoride to convert it into the corresponding isothiocyanate.- Reaction conditions: Slightly cooled (0°C to room temperature), with a catalytic amount of base to facilitate the reaction.
- Reaction equation:
$$
\text{Ar-NH-C(S)S}^- + \text{TCT} \rightarrow \text{Ar-NCS} + \text{by-products}
$$
- A similar approach was used for phenyl isothiocyanate, where the overall yield was approximately 61% under optimized conditions, with the process being solvent-free and environmentally benign.
One-Pot Aqueous Method Using Carbon Disulfide and Desulfurization
This method involves the in situ generation of the dithiocarbamate salt from the aromatic amine, followed by immediate desulfurization with triphosgene, all in a single pot, reducing operational complexity and improving safety.
- Reaction Conditions:
- Dissolve 5-bromo-2-(trifluoromethoxy)aniline in water with an inorganic base such as NaOH.
- Add CS₂ dropwise at room temperature, stirring until complete (monitored by TLC or NMR).
- Cool the mixture to 0°C.
- Add TCT (triphosgene) dissolved in dichloromethane.
- Stir for 0.5–1 hour, then basify with NaOH to isolate the product.
- This method has demonstrated yields around 60-65%, with the added benefit of being a one-pot process that minimizes waste and reaction steps.
Alternative Synthesis via Thiocarbonyl Fluoride (CF₂=S)
Thiocarbonyl fluoride can be generated from difluorocarbene and elemental sulfur, reacting with primary amines to produce isothiocyanates rapidly.
- Generate CF₂=S from difluorocarbene precursors (e.g., Ph₃P + CF₂CO₂).
- React with 5-bromo-2-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or methanol.
- The reaction proceeds quickly, yielding the isothiocyanate in high yield.
- This method is efficient but involves expensive reagents like difluorocarbene precursors, making it less attractive for large-scale synthesis.
Copper-Catalyzed Three-Component Synthesis
Recent developments have introduced copper-catalyzed methods involving primary amines, sodium bromodifluoroacetate, and elemental sulfur, providing a versatile route to aromatic isothiocyanates.
- Mix primary amine, sodium bromodifluoroacetate, and sulfur in the presence of K₃PO₄.
- Heat at elevated temperatures (~100°C) for several hours.
- Isothiocyanates form via intermediates such as thiocarbonyl fluoride.
- Compatible with various functional groups.
- Suitable for complex aromatic systems, including the trifluoromethoxy derivative.
Summary of Preparation Methods in Tabular Form
| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Dithiocarbamate Desulfurization | Aromatic amine, CS₂, TCT | Room temp to mild heating, aqueous or mixed solvents | Environmentally friendly, high yield | Requires aromatic amine precursor | 60-65 |
| One-Pot Aqueous Protocol | Aromatic amine, CS₂, TCT, NaOH | Ambient temperature, aqueous medium | Simplified, eco-friendly | Sensitive to substrate electronics | 60-65 |
| Thiocarbonyl Fluoride Method | Difluorocarbene, S₈, primary amine | Mild, rapid | Fast, high yield | Costly reagents | >70 |
| Copper-Catalyzed Multi-Component | Primary amine, NaBrCF₂CO₂, S | Elevated temperature (~100°C) | Broad substrate scope | Longer reaction times | 50-70 |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with the isothiocyanate group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dimethylbenzene are commonly used.
Major Products
The major products formed from these reactions include thiourea derivatives and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, such as enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 5-bromo-2-(trifluoromethoxy)phenyl isothiocyanate with analogous phenyl isothiocyanates and related derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Bromine and Trifluoromethoxy Synergy : The presence of both Br and CF₃O groups in this compound enhances its steric bulk and electron-withdrawing effects compared to simpler analogs like phenyl isothiocyanate .
- Positional Isomerism : 4-(Trifluoromethoxy)phenyl isothiocyanate lacks bromine but shares the CF₃O group, making it less reactive in nucleophilic substitutions due to reduced steric hindrance .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Density Trends: The trifluoromethoxy group contributes to higher density (e.g., 1.350 g/cm³ for 4-(trifluoromethoxy)phenyl isothiocyanate) compared to non-fluorinated analogs .
- Stability : Brominated derivatives like this compound may decompose under harsh conditions due to the lability of the C-Br bond .
Table 3: Toxicity Comparison
Key Observations :
- Data Gaps: Limited toxicity data exist for brominated trifluoromethoxy derivatives, necessitating caution in handling .
- Fluorinated vs. Non-Fluorinated: Fluorinated isothiocyanates may exhibit unique toxicokinetics due to the stability of C-F bonds .
Biological Activity
5-Bromo-2-(trifluoromethoxy)phenyl isothiocyanate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer research. This compound belongs to the isothiocyanate class, which is known for its potential anticancer properties. The following sections provide a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 298.08 g/mol. Its structure includes a bromine atom and a trifluoromethoxy group attached to a phenyl ring, along with an isothiocyanate functional group. These structural features contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
In Vitro Studies
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of several human cancer cell lines:
- Cell Lines Tested : Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), MDA-MB-231 (mammary gland adenocarcinoma), A-549 (non-small cell lung cancer), HeLa (cervical adenocarcinoma), HCT116, and CaCo-2 (colorectal carcinoma).
- IC50 Values : The compound demonstrated IC50 values ranging from to across different cell lines, indicating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Comparative Analysis
The following table summarizes the IC50 values of this compound against various cancer cell lines compared to cisplatin:
| Cell Line | IC50 (μM) | Cisplatin IC50 (μM) |
|---|---|---|
| Jurkat | <10 | 15 |
| MCF-7 | <10 | 10 |
| HCT116 | 14.4 | 12 |
| CaCo-2 | <10 | 8 |
This table indicates that the compound exhibits comparable or superior activity to cisplatin in several cases, particularly in the Jurkat and MCF-7 cell lines.
The mechanisms behind the cytotoxic effects of this compound have been investigated in several studies:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, with late apoptosis observed in significant percentages of treated cells. For instance, late apoptosis was noted in up to 97% of SW480 colon cancer cells treated with specific derivatives .
- Inhibition of IL-6 : The compound also reduces interleukin-6 (IL-6) levels in treated cells, which is crucial since IL-6 is linked to tumor proliferation and survival .
- Nucleophilic Reactivity : The isothiocyanate group contributes to the compound's nucleophilic reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids, potentially leading to modifications that affect cellular processes.
Study on Thiourea Derivatives
A study focused on thiourea derivatives related to this compound revealed that certain analogs exhibited enhanced antiproliferative activity against human colon and prostate cancer cells. These derivatives showed IC50 values as low as , demonstrating greater potency than cisplatin .
Mechanistic Insights
Another study investigated the mechanisms of action for these compounds, highlighting their ability to suppress proliferation and migration of cervical cancer cells while promoting apoptosis through various pathways .
Q & A
Q. What are the recommended methods for synthesizing 5-bromo-2-(trifluoromethoxy)phenyl isothiocyanate?
The synthesis typically involves introducing the isothiocyanate group (-NCS) to a brominated trifluoromethoxy-substituted aromatic precursor. A common approach is the reaction of the corresponding aniline derivative with thiophosgene (CSCl₂) under controlled conditions. For example, analogous compounds like 3-bromophenyl isothiocyanate are synthesized via nucleophilic substitution using thiophosgene in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions . Purity (>97%) is achieved through column chromatography or recrystallization, confirmed by HPLC or melting point analysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substitution patterns and detect impurities. The trifluoromethoxy group shows distinct ¹⁹F NMR shifts near δ -55 to -60 ppm .
- Mass spectrometry (MS) for molecular weight confirmation (expected [M+H]⁺ ≈ 298–300 Da).
- Elemental analysis to validate stoichiometry (C, H, N, S, Br, F).
- FT-IR to confirm the isothiocyanate group (sharp peak at ~2050–2100 cm⁻¹) .
Q. What are the primary reactivity trends of this compound in nucleophilic reactions?
The isothiocyanate group reacts readily with amines, alcohols, or thiols. For example:
- With primary amines : Forms thiourea derivatives via nucleophilic addition. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity, particularly when competing substituents (Br, CF₃O) are present .
- With thiols : Produces dithiocarbamates, useful in peptide modification or polymer chemistry. Kinetic studies recommend using polar aprotic solvents (DMF, DMSO) at 25–50°C .
Advanced Research Questions
Q. How do electronic effects from the bromine and trifluoromethoxy groups influence reaction mechanisms?
The electron-withdrawing trifluoromethoxy (-OCF₃) group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Bromine’s steric and electronic effects can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that the -OCF₃ group increases the electrophilicity of the isothiocyanate carbon, accelerating reactions with weak nucleophiles .
Q. How can researchers resolve contradictions in reported reactivity or stability data?
Discrepancies often arise from:
- Solvent effects : Stability in DMSO vs. DCM may vary due to solvation of reactive intermediates.
- Temperature : Decomposition above 60°C (e.g., cyclization or hydrolysis) is noted in some analogs .
- Moisture sensitivity : The -NCS group hydrolyzes to urea derivatives in aqueous media. Use anhydrous conditions and inert atmospheres for reproducibility .
Q. What strategies are effective for incorporating this compound into bioactive scaffolds?
The bromine atom allows further functionalization via cross-coupling (e.g., with aryl boronic acids), while the -NCS group enables conjugation to biomolecules. For example:
- Drug discovery : Couple with amino-terminal peptides to create enzyme inhibitors. Biological assays (e.g., IC₅₀ measurements) against targets like TRPA1 ion channels require monitoring fluorine NMR for binding confirmation .
- Materials science : Polymerize with di-amines to form thiourea-linked frameworks, characterized by TGA/DSC for thermal stability .
Q. What are the critical considerations for handling and storing this compound?
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and moisture absorption .
- Safety : Use PPE (gloves, goggles) due to lachrymatory effects of isothiocyanates. Ventilated fume hoods are mandatory during synthesis .
Q. How can researchers design derivatives to enhance solubility or bioavailability?
- PEGylation : Attach polyethylene glycol (PEG) chains via amine linkages to improve aqueous solubility.
- Prodrug strategies : Convert the -NCS group to a protected thiol, which is enzymatically cleaved in vivo. LC-MS/MS is used to track metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
